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Compound of Interest

Compound Name: Phenol;tetrahydrate

Cat. No.: B15416212 Get Quote

Welcome to the Technical Support Center for Nucleic Acid Purification. This guide provides

detailed troubleshooting advice and protocols for effectively removing residual phenol from your

DNA and RNA samples.

Frequently Asked Questions (FAQs)
Q1: How can I tell if my DNA/RNA sample is
contaminated with phenol?
Phenol contamination is a common issue following nucleic acid extraction using phenol-

chloroform methods. You can identify it through spectrophotometric analysis and by observing

its effects on downstream applications.

Spectrophotometric Analysis: The most common indicator is a low A260/A230 ratio.[1][2][3]

[4] Phenol absorbs light around 270 nm, which can also lower the A260/A280 ratio.[5] Pure

DNA and RNA should have characteristic absorbance ratios, as detailed in the table below. A

peak shift from 260 nm towards 270 nm is a strong sign of phenol contamination.[6]

Downstream Inhibition: Residual phenol can denature enzymes.[7] Even trace amounts can

inhibit enzyme-dependent applications like PCR, reverse transcription, and sequencing,

leading to reduced sensitivity or complete reaction failure.[8][9][10]
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Q2: What do the A260/A280 and A260/A230 ratios
indicate?
These ratios are critical for assessing the purity of your nucleic acid sample.[2]

A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of ~1.8 is

generally accepted as pure for DNA, while a ratio of ~2.0 is considered pure for RNA.[2] A

lower ratio may indicate the presence of residual protein or phenol.[1]

A260/A230 Ratio: This ratio is a sensitive indicator of contamination by organic compounds

and salts. For pure samples, this ratio should be in the range of 2.0-2.2.[1][2] Low values

suggest contamination with substances like phenol, guanidine salts, or carbohydrates.[2][4]

Data Presentation: Purity Ratio Guidelines
The following table summarizes the expected spectrophotometric ratios for pure DNA/RNA

samples and the interpretation of deviations that may suggest phenol contamination.

Analyte Ratio Ideal Value
Indication of Low
Ratio (<1.8)

DNA A260/A280 ~1.8
Protein or phenol

contamination[1]

RNA A260/A280 ~2.0
Protein or phenol

contamination[1]

DNA/RNA A260/A230 2.0 - 2.2

Phenol, guanidine

salts, or carbohydrate

contamination[2][3][4]

Troubleshooting Guide & Removal Protocols
Q3: My sample has a low A260/A230 ratio. How do I
remove the residual phenol?
There are three primary methods to clean up a phenol-contaminated sample: additional

chloroform extraction, ethanol precipitation, or using a commercial spin column.
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Method 1: Additional Chloroform Extraction
This is the most direct way to remove residual phenol from the aqueous phase.[11][12]

Chloroform is less soluble in water than phenol and effectively extracts it.[7]

To your aqueous DNA/RNA sample, add an equal volume of chloroform or a 24:1

chloroform:isoamyl alcohol mixture.[13][14]

Vortex the tube for 15-20 seconds to create an emulsion.[15] For high molecular weight

DNA, gently mix by inverting the tube to prevent shearing.[16]

Centrifuge at 14,000-16,000 x g for 2-5 minutes at room temperature to separate the phases.

[11][13][15]

Carefully transfer the upper aqueous phase to a new, clean tube. It is critical to avoid

pipetting any of the organic (lower) phase or the material at the interface.[17] To minimize

contamination risk, it's better to leave a small amount of the aqueous phase behind.[18]

Repeat steps 1-4 for a second wash to ensure complete removal of phenol.[11][12]

Proceed to ethanol precipitation to concentrate the nucleic acid and remove residual

chloroform.

Method 2: Ethanol Precipitation
Following a chloroform wash, ethanol precipitation is essential for concentrating your sample

and removing any remaining organic solvents and salts.[12][16][18]

To the final aqueous phase from the chloroform extraction, add 1/10th volume of a salt

solution (e.g., 3 M Sodium Acetate, pH 5.5).[14]

Add 2 to 2.5 volumes of 100% cold ethanol.[13][19]

Mix gently by inversion and incubate at -20°C for at least 30-60 minutes, or overnight.[13][14]

[19] For faster precipitation, you can incubate at -80°C for 30 minutes.[20]

Centrifuge the sample at 15,000-16,000 x g for 20-30 minutes at 4°C to pellet the nucleic

acid.[13]
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Carefully decant the supernatant without disturbing the pellet.

Wash the pellet by adding 500 µL of 70% ethanol and centrifuge at 15,000 x g for 5 minutes

at 4°C.[13][19] This step removes residual salts.

Carefully remove the supernatant. Repeat the 70% ethanol wash if necessary.

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the nucleic acid difficult

to dissolve.[5]

Resuspend the dried pellet in an appropriate volume of nuclease-free water or TE buffer.[13]

[19]

Method 3: Spin Column-Based Purification
Commercial DNA/RNA cleanup kits that use silica spin columns are a highly effective and rapid

alternative for removing contaminants.[16][21]

Binding: The contaminated sample is mixed with a high-concentration salt buffer (binding

buffer).

Loading: The mixture is loaded onto a silica spin column.

Centrifugation: The column is centrifuged, forcing the solution through the silica membrane.

The nucleic acids bind to the membrane under high-salt conditions.[21]

Washing: The column is washed with ethanol-based buffers to remove impurities like phenol,

salts, and proteins.[21]

Elution: A low-salt elution buffer or nuclease-free water is added to the column, and the

purified DNA/RNA is collected via a final centrifugation step.[21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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